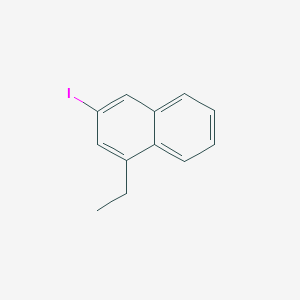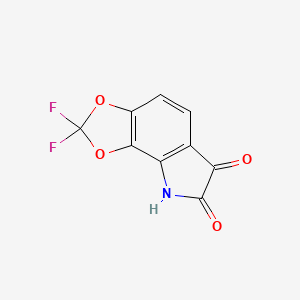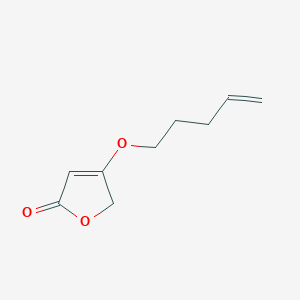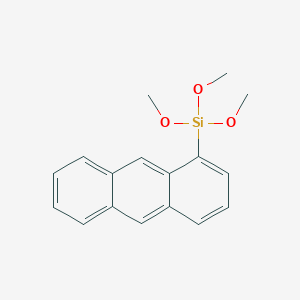
(Anthracen-1-yl)(trimethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Anthracen-1-yl)(trimethoxy)silane is an organosilicon compound that combines the structural features of anthracene and trimethoxysilane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-1-yl)(trimethoxy)silane typically involves the reaction of anthracene derivatives with trimethoxysilane. One common method is the hydrosilylation reaction, where an anthracene derivative reacts with trimethoxysilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Anthracen-1-yl)(trimethoxy)silane undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene.
Substitution: The trimethoxysilane group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis and condensation reactions typically occur in the presence of water or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene.
Substitution: Siloxane polymers and oligomers.
Applications De Recherche Scientifique
(Anthracen-1-yl)(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of silane coupling agents, which improve the adhesion between organic and inorganic materials.
Mécanisme D'action
The mechanism of action of (Anthracen-1-yl)(trimethoxy)silane involves the interaction of the anthracene moiety with various molecular targets. The trimethoxysilane group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for the compound’s role as a coupling agent, enhancing the adhesion and compatibility between different materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxysilane: A simpler silane compound with similar hydrolysis and condensation properties.
Anthracene: A polycyclic aromatic hydrocarbon with similar photophysical properties but lacking the silane functionality.
Anthracene-based derivatives: Compounds such as 9-(4-phenyl)anthracene and 9,10-bis(phenylethynyl)anthracene, which have similar photophysical properties but different chemical reactivity.
Uniqueness
(Anthracen-1-yl)(trimethoxy)silane is unique due to the combination of the photophysical properties of anthracene and the reactive silane functionality. This dual functionality allows for a wide range of applications in materials science, chemistry, and industry, making it a versatile and valuable compound.
Propriétés
Numéro CAS |
912262-38-5 |
|---|---|
Formule moléculaire |
C17H18O3Si |
Poids moléculaire |
298.41 g/mol |
Nom IUPAC |
anthracen-1-yl(trimethoxy)silane |
InChI |
InChI=1S/C17H18O3Si/c1-18-21(19-2,20-3)17-10-6-9-15-11-13-7-4-5-8-14(13)12-16(15)17/h4-12H,1-3H3 |
Clé InChI |
HFLZEANEEYUWOE-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1=CC=CC2=CC3=CC=CC=C3C=C21)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-](/img/structure/B12597148.png)
![Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]-](/img/structure/B12597164.png)
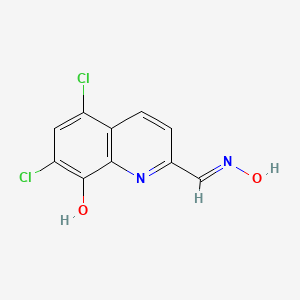
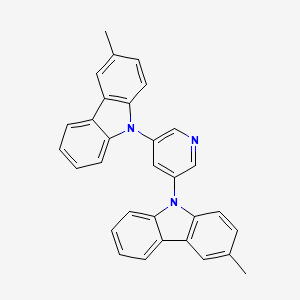
![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
![2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal](/img/structure/B12597188.png)
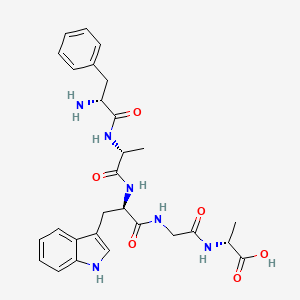
![2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12597202.png)
![4-[2-tert-Butoxy(oxo)acetamido]benzoic acid](/img/structure/B12597206.png)
![N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12597218.png)
![1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one](/img/structure/B12597221.png)
